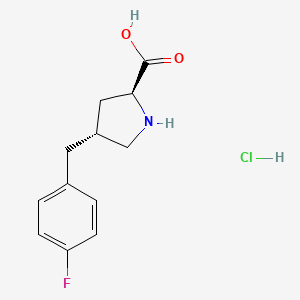

(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

描述

(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049733-41-6) is a fluorinated proline derivative characterized by a trans-configuration at the pyrrolidine ring. Its molecular formula is C₁₂H₁₅ClFNO₂, with a molecular weight of 259.70 g/mol . The compound is synthesized via multistep organic reactions, including benzylation of pyrrolidine precursors and subsequent hydrochloric acid salt formation. It is commercially available in reagent-grade purity (≥95%) and is utilized in pharmaceutical research, particularly in peptide synthesis and as a chiral building block for drug candidates .

属性

IUPAC Name |

(2S,4R)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGXELIZYUDTKZ-XQKZEKTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375999 | |

| Record name | (4R)-4-[(4-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049733-41-6 | |

| Record name | (4R)-4-[(4-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 4-fluorobenzyl bromide.

Reaction Conditions: The key step involves the nucleophilic substitution reaction where (S)-pyrrolidine-2-carboxylic acid reacts with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid.

Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the nucleophilic substitution reaction under controlled conditions.

Optimization: Reaction parameters such as temperature, solvent, and concentration are optimized to maximize yield and purity.

Purification and Crystallization: Industrial purification techniques, including continuous chromatography and crystallization, are employed to ensure high purity of the final product.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.

化学反应分析

Types of Reactions

(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted products with various functional groups replacing the fluorobenzyl group.

科学研究应用

Medicinal Chemistry

Peptide Synthesis

The compound is a crucial building block in peptide synthesis. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates selective deprotection during solid-phase peptide synthesis, making it ideal for generating complex peptides required in drug development .

Drug Development

Due to its unique structure, (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride plays a significant role in developing new pharmaceuticals. It is particularly useful for designing drugs that target specific receptors or enzymes, enhancing biological activity and therapeutic efficacy .

Neuroscience Research

The compound has been utilized in studies related to neurotransmitter systems, aiding researchers in understanding the roles of specific receptors in neurological processes. Its application in this field is vital for developing treatments for various neurological disorders .

Bioconjugation Techniques

In bioconjugation, this compound can be employed to link biomolecules, which enhances the effectiveness of targeted therapies and diagnostic agents. This capability is crucial for advancing personalized medicine approaches .

Data Tables

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for generating complex peptides using solid-phase synthesis techniques. |

| Drug Development | Valuable for designing drugs targeting specific biological receptors and enhancing therapeutic effects. |

| Neuroscience Research | Aids in understanding neurotransmitter systems and receptor functions in neurological studies. |

| Bioconjugation | Facilitates the creation of targeted therapies and diagnostic agents through biomolecule linking. |

Case Studies

Case Study 1: Peptide Synthesis

In a study conducted by Chemimpex, (2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid was successfully utilized to synthesize peptides that demonstrated enhanced binding affinity to target receptors compared to traditional peptide synthesis methods .

Case Study 2: Drug Development

Research published by Ambeed highlighted the use of this compound in developing novel drugs that showed significant promise in treating neurodegenerative diseases by effectively modulating neurotransmitter activity .

作用机制

The mechanism of action of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group enhances its binding affinity and specificity, while the pyrrolidine ring provides structural stability. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to its overall activity.

相似化合物的比较

Tabular Overview of Key Analogs

The following table summarizes structural analogs differing in benzyl substituents, with data derived from patents, catalogs, and supplier specifications:

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Electronic Effects: Electron-Withdrawing Groups (EWGs): The 4-nitrobenzyl (NO₂) and 4-cyanobenzyl (CN) analogs exhibit increased acidity at the carboxylic acid group compared to the 4-fluoro derivative due to EWGs stabilizing the deprotonated form. This property enhances reactivity in coupling reactions . Halogens: Fluorine (F) and bromine (Br) substituents differ in electronegativity (F > Br) and steric bulk (Br > F). The 4-fluoro analog’s smaller size improves membrane permeability in drug candidates, while bromine’s polarizability enhances halogen bonding in protein-ligand interactions .

Steric Effects :

- Substituents at the 2- or 3-position (e.g., 2-chlorobenzyl, 3-iodobenzyl) introduce steric hindrance, altering conformational flexibility of the pyrrolidine ring. This impacts binding affinity in receptor-targeted molecules .

生物活性

(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049977-93-6) is a fluorinated pyrrolidine derivative that has garnered interest for its potential biological activities. This compound features a unique structure that enhances its interactions with biological targets, making it a candidate for various applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₄FNO₂

- Molecular Weight : 223.25 g/mol

- Purity : ≥ 98%

- IUPAC Name : (2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, which may lead to more potent biological effects. The compound is believed to modulate various biochemical pathways, including enzyme inhibition and receptor signaling modulation.

Biological Activities

Research has indicated several areas where this compound exhibits notable biological activity:

- Antinociceptive Effects : Studies have shown that the compound can reduce pain perception in animal models, suggesting potential applications in pain management.

- Neuroprotective Properties : The compound has demonstrated protective effects on neuronal cells, indicating its potential use in treating neurodegenerative diseases.

- Enzyme Inhibition : It has been explored as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Table 1: Summary of Biological Activities

Case Study 1: Antinociceptive Activity

In a controlled study involving rodent models, this compound was administered to evaluate its impact on pain relief. The results indicated a significant reduction in pain responses compared to control groups, suggesting its efficacy as an analgesic agent.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of this compound against oxidative stress-induced damage in cultured neuronal cells. The findings revealed that treatment with the compound significantly reduced cell death and preserved neuronal function, highlighting its potential therapeutic role in neurodegenerative conditions.

常见问题

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

- Methodological Answer : The synthesis typically employs chiral precursors like di-tert-butyl dicarboxylates, followed by regioselective hydrolysis and acidification with HCl to yield the hydrochloride salt . Enantiomeric purity is achieved using chiral catalysts (e.g., asymmetric hydrogenation) and validated via chiral HPLC or polarimetry. For example, the (2S,4R) configuration is preserved by controlling reaction conditions (temperature, solvent polarity) during fluorobenzyl group introduction .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : Confirms stereochemistry (e.g., coupling constants for pyrrolidine ring protons) and fluorobenzyl substitution .

- X-ray Crystallography : Resolves absolute configuration, as seen in analogs like (2S,4R)-4-(4-bromobenzyl) derivatives .

- HPLC-MS : Assesses purity (>95%) and detects trace enantiomers using chiral columns (e.g., Chiralpak AD-H) .

- Elemental Analysis : Validates molecular formula (CHClFNO) .

Q. How does the compound’s solubility profile impact experimental design?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (~15 mg/mL in water at 25°C), facilitating biological assays. For hydrophobic environments (e.g., membrane permeability studies), DMSO or ethanol is used. Solubility is pH-dependent; adjustments with buffers (PBS, pH 7.4) prevent precipitation in cell culture media .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with GABA receptors or other neurological targets?

- Methodological Answer : Molecular docking and MD simulations predict binding to GABA receptors via hydrogen bonding (carboxylic acid group) and π-π stacking (fluorobenzyl moiety). Competitive binding assays using H-labeled baclofen (a GABA agonist) validate target engagement. Discrepancies in activity between enantiomers (e.g., (2S,4R) vs. (2R,4S)) highlight stereochemistry’s role in efficacy .

Q. How can metabolic stability and bioavailability be optimized for in vivo studies?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites. Fluorination at the benzyl group reduces metabolic degradation, as shown in analogs with 70% remaining after 1 hour .

- Bioavailability : Formulate as nanocrystals or liposomes to enhance oral absorption. Pharmacokinetic studies in rodents (IV vs. oral dosing) calculate AUC and half-life .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. neuroprotective effects)?

- Methodological Answer : Cross-validate using multiple assays (e.g., ELISA for cytokine inhibition and SH-SY5Y cell models for neuroprotection). Structural analogs (e.g., 4-cyanobenzyl or nitrobenzyl derivatives) isolate substituent-specific effects. Meta-analysis of published data identifies confounding factors (e.g., assay pH, cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。